molecular formula C8H11N2NaO3 B1261173 Barbital sodium CAS No. 144-02-5

Barbital sodium

Cat. No.: B1261173
CAS No.: 144-02-5
M. Wt: 206.17 g/mol
InChI Key: RGHFKWPGWBFQLN-UHFFFAOYSA-M

Description

  • Preparation Methods

      Synthetic Routes: The synthesis of Pyrimidine-4-Carboxylic Acid (sodium salt) involves various methods. One common approach is the reaction of pyrimidine derivatives with appropriate carboxylic acid reagents.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the reactants in a suitable solvent under controlled temperature and pressure.

      Industrial Production: Information on large-scale industrial production methods is limited, but it is likely produced through optimized synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: Pyrimidine-4-Carboxylic Acid (sodium salt) can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Pharmacological Applications

    1. Central Nervous System Depressant:
    Barbital sodium is primarily known for its role as a central nervous system depressant. It was widely used as a hypnotic agent to treat insomnia and anxiety disorders. The compound acts on the GABA receptor, enhancing the inhibitory neurotransmitter's effects, which leads to sedation and sleep induction .

    2. Tumor Promotion Studies:
    Research has indicated that this compound can act as a non-genotoxic renal carcinogen in animal models. In studies involving Eker rats, it was found to promote renal cell proliferation without significant nephrotoxicity, suggesting its role in tumor promotion rather than direct carcinogenicity .

    3. Biochemical Research:
    this compound solutions have been employed as pH buffers in biological research settings, particularly in immunoelectrophoresis and fixative solutions. Its buffering capacity is crucial for maintaining stable pH conditions during various biochemical assays .

    Toxicological Studies

    1. Nephrotoxicity Assessment:
    Toxicological studies have demonstrated that this compound can induce nephrotoxic effects at higher concentrations. For instance, male F344/NCr rats exposed to high levels of this compound exhibited elevated DNA synthesis in renal tubular cells, indicating potential for renal damage .

    2. Creatine Kinase Inhibition:
    this compound has been studied for its inhibitory effects on rabbit muscle creatine kinase, an enzyme vital for energy homeostasis in muscle tissues. The compound acts as a slow reversible inhibitor, impacting muscle metabolism and energy production .

    Table 1: Pharmacological Effects of this compound

    Application Effect Target Notes
    Sleep InductionSedationGABA ReceptorUsed historically for treating insomnia
    Tumor PromotionIncreased cell proliferationRenal TubulesNon-genotoxic; promotes tumor progression
    Biochemical BufferpH StabilizationVarious assaysUsed in immunoelectrophoresis

    Table 2: Toxicological Effects of this compound

    Study Subject Concentration (ppm) Observed Effect Duration
    F344/NCr Rats1000 - 4000Nephrotoxicity observed8 weeks
    Eker Rats500Increased preneoplastic lesions6 months

    Case Studies

    Case Study 1: Tumor Promotion in Eker Rats
    A study conducted on Eker rats revealed that administration of this compound at specific concentrations led to an increase in renal tubular proliferation without severe nephrotoxic effects. The results indicated that while this compound did not increase the overall number of tumors, it did influence the progression of existing lesions .

    Case Study 2: Nephrotoxicity in F344/NCr Rats
    In another investigation, male F344/NCr rats were subjected to varying doses of this compound over eight weeks. The study found that doses above 4000 ppm resulted in significant renal lesions and increased liver-to-body weight ratios, highlighting the compound's nephrotoxic potential at elevated levels .

    Mechanism of Action

    • Detailed information on the mechanism of action for Pyrimidine-4-Carboxylic Acid (sodium salt) is not readily available. Further research is needed to understand its specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds. its unique structure and potential applications make it an interesting area for further investigation.

    Biological Activity

    Sodium barbital, a barbiturate derivative, has been the subject of various studies focusing on its biological activity, including its effects on biochemical parameters, histological changes, and antimicrobial properties. This article synthesizes findings from multiple sources to provide a comprehensive overview of sodium barbital's biological activity.

    1. Biochemical Effects

    Sodium barbital has been shown to induce significant biochemical changes in experimental models. A study conducted on mice treated with sodium barbital at a dose of 60 mg/kg revealed several noteworthy findings:

    • Lipid Metabolism: There was a significant increase in serum total lipids and triglycerides. After 21 days of treatment, serum glucose levels increased by approximately 160.94% .
    • Liver Enzymes: The activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) showed a marked increase in treated groups, indicating potential liver damage. Conversely, alkaline phosphatase activity decreased significantly .

    Table 1: Biochemical Parameters Post Sodium Barbital Treatment

    ParameterControl Group7 Days Treatment21 Days Treatment
    Serum Total LipidsBaseline↑ Significant↑ Very Significant
    Serum TriglyceridesBaseline↑ Significant↑ Very Significant
    Serum GlucoseBaseline↑ Moderate↑ Very Significant
    AST (U/L)Baseline↑ Significant↑ Very Significant
    ALT (U/L)Baseline↑ Significant↑ Very Significant
    Alkaline Phosphatase (U/L)Baseline↓ Significant↓ Significant

    2. Histological Changes

    Histopathological examinations indicated severe liver damage due to sodium barbital treatment. Microscopic analysis revealed:

    • Cellular Degeneration: Hepatocytes exhibited signs of degeneration, including pyknotic nuclei and vacuolated cytoplasm.
    • Protein Staining: A notable decrease in protein reactivity was observed in liver sections from treated mice compared to controls, suggesting a loss of protein content .

    Table 2: Histological Findings in Liver Sections

    ObservationControl Group7 Days Treatment21 Days Treatment
    Hepatocyte IntegrityNormalDegeneration PresentSevere Degeneration
    Nucleus AppearanceNormalPyknotic ChangesClumping and Damage
    Cytoplasmic VacuolationAbsentPresentProminent

    3. Antimicrobial Activity

    Recent studies have also explored the antimicrobial properties of sodium barbital and its metal complexes. The biological activity was assessed against various bacterial and fungal strains:

    • Bacterial Activity: Sodium barbital showed varying degrees of effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The metal complexes derived from sodium barbital demonstrated enhanced antibacterial properties compared to the free ligand.
    • Fungal Activity: The antifungal activity was evaluated against Aspergillus flavus and Candida albicans. Among the metal chelates, those with nickel (Ni(II)) exhibited the highest activity against these fungi .

    Table 3: Antimicrobial Activity of Sodium Barbital and Metal Complexes

    CompoundActivity Against S. aureus (Zone of Inhibition)Activity Against E. coli (Zone of Inhibition)Activity Against C. albicans (Zone of Inhibition)
    Sodium BarbitalModerateLowLow
    Ni(II) ComplexHighModerateHigh
    Pd(II) ComplexModerateLowModerate
    Pt(II) ComplexLowLowNone

    4. Case Studies

    A case study assessed the long-term effects of sodium barbital on liver function in laboratory animals. The findings highlighted:

    • Chronic Exposure: Animals exposed to sodium barbital over extended periods exhibited progressive liver damage characterized by fibrosis and necrosis.
    • Reversibility: Upon cessation of treatment, some biochemical parameters returned to baseline levels, indicating partial reversibility of liver damage .

    Q & A

    Basic Research Questions

    Q. What are the key biochemical properties of barbital sodium relevant to its use in experimental buffers?

    this compound (C₈H₁₁N₂NaO₃) is a sodium salt of barbital, characterized by its solubility in water and role in maintaining ionic strength and pH in physiological buffers. It is commonly used in barbital buffer systems (e.g., pH 8.6, ionic strength 0.06–0.075) for immunoassays and protein studies due to its stability and compatibility with enzymatic reactions . For example, a buffer prepared with 2.76 g barbital and 15.46 g this compound in 1 L water achieves pH 8.6, critical for maintaining CK (creatine kinase) activity in kinetic assays .

    Q. How is this compound buffer solution prepared for physiological experiments?

    Two standard formulations are:

    • Ionic strength 0.06 : Dissolve 1.62 g barbital and 12.38 g this compound in 900 mL water, adjust pH to 8.6 with HCl, and dilute to 1 L.
    • Ionic strength 0.075 : Dissolve 2.76 g barbital and 15.46 g this compound using the same method. These buffers are validated for sterility and endotoxin levels when used in injectable formulations .

    Q. What experimental models demonstrate this compound’s sedative-hypnotic effects?

    this compound’s CNS-depressant effects are studied using rodent models, such as the moving belt test for motor impairment. Doses of 24 mg/kg (intraperitoneal) in rats induce conditioned place preference (CPP), a behavioral assay for drug reinforcement, with central administration (240–480 µg ICV) confirming its direct CNS action .

    Advanced Research Questions

    Q. How does this compound act as a tumor promoter in renal carcinogenesis models?

    In Tsc2 mutant (Eker) rats, this compound (500 ppm in feed) accelerates the progression of preneoplastic renal lesions but does not increase total tumor multiplicity. This promotional effect is linked to enhanced renal tubular cell proliferation without severe nephrotoxicity. Experimental designs typically involve 6–12 months of dietary exposure, with histopathological analysis of renal lesions at defined intervals .

    Q. What methodologies resolve contradictions in this compound’s dual role as a sedative and enzyme inhibitor?

    Kinetic studies using rabbit-muscle creatine kinase (CK) reveal that this compound acts as a slow, reversible inhibitor, competing primarily with creatine (not ATP). Researchers employ substrate reaction kinetics and dilution assays to distinguish between sedative (CNS) and enzymatic effects. For example, CK activity recovery after barbital removal confirms non-complexing inhibition, independent of its hypnotic properties .

    Q. How is this compound used to study neurotransmitter interactions in tolerance development?

    Co-administration with p-chlorophenylalanine (p-CPA), a serotonin (5-HT) depletor, in rats (125 mg/kg p-CPA + 300 mg/kg this compound for 28 days) demonstrates slowed tolerance development. This model uses motor impairment tests and brain serotonin level measurements to link 5-HT depletion to altered barbiturate tolerance kinetics .

    Q. What experimental protocols assess this compound’s role in hyaline droplet nephropathy?

    Male F344/NCr rats are fed 500–4000 ppm this compound for 2–10 weeks. Nephropathy is quantified via renal α2u-globulin accumulation, histopathology, and comparative analysis with its metabolite diethylacetylurea. This model differentiates barbital-specific toxicity from metabolite-driven effects .

    Q. Methodological Challenges & Data Analysis

    Q. How do researchers address variability in this compound’s pharmacokinetic profiles across temperature conditions?

    Studies in guinea pigs expose subjects to controlled environmental temperatures (e.g., 20°C vs. 30°C) post-barbital administration. Liver and brain concentrations are measured via HPLC, revealing temperature-dependent differences in drug distribution and clearance rates .

    Q. What statistical approaches reconcile this compound’s tumor-promoting effects with null results in long-term studies?

    In Eker rat models, longitudinal data analysis (e.g., Kaplan-Meier survival curves) shows that this compound accelerates lesion onset but does not alter terminal tumor burden. Researchers use time-stratified subgroup analysis (6 vs. 12 months) to distinguish early promotion from long-term outcomes .

    Q. How is this compound’s febrile response in overdose cases incorporated into toxicity models?

    Case studies (e.g., 18 g overdose in humans) document paradoxical hyperthermia instead of hypothermia. Experimental protocols now include core temperature monitoring in acute toxicity assays, complementing traditional markers like coma depth and renal function .

    Properties

    IUPAC Name

    sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RGHFKWPGWBFQLN-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11N2NaO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID3020128
    Record name Sodium barbital
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    Molecular Weight

    206.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS]
    Record name Barbital sodium
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    CAS No.

    144-02-5
    Record name Barbital sodium [INN:NF]
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    Record name Sodium barbital
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    Record name Barbital sodium
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    Retrosynthesis Analysis

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